Product packaging for Benzyltriethylammonium iodide(Cat. No.:CAS No. 5400-94-2)

Benzyltriethylammonium iodide

Cat. No.: B1266165
CAS No.: 5400-94-2
M. Wt: 319.22 g/mol
InChI Key: JWLJBISFJGEYMT-UHFFFAOYSA-M
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Description

Contextualization of Quaternary Ammonium (B1175870) Salts within Advanced Chemical Systems

Quaternary ammonium salts, often referred to as quats, are a class of compounds analogous to ammonium salts where all four hydrogen atoms of the ammonium cation have been replaced by organic groups, such as alkyl or aryl groups. accessscience.comsavemyexams.com A defining characteristic of these salts is their permanently charged cationic nature, regardless of the pH of their environment. wikipedia.orgmdpi.com This permanent positive charge on the central nitrogen atom is key to their diverse functions. mdpi.com

These compounds are integral to numerous advanced chemical systems and find wide-ranging applications. They are employed as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.org In their role as surfactants, the molecule possesses both a hydrophilic (the charged nitrogen head) and a hydrophobic (the organic tails) part, allowing them to reduce surface tension between immiscible liquids. savemyexams.com

In the realm of organic chemistry, quaternary ammonium salts are critically important as phase-transfer catalysts (PTCs). accessscience.comwikipedia.org PTCs accelerate reactions between reactants that are dissolved in separate, immiscible phases (typically an aqueous and an organic phase). wikipedia.org The quaternary ammonium cation can form an ion pair with an anion from the aqueous phase and transport it into the organic phase, where it can react with the organic substrate. ontosight.ai This mechanism overcomes the insolubility barrier, often leading to faster reaction rates, higher yields, and milder reaction conditions. chemicalbook.combiomedres.us

Historical Trajectories and Evolution of Research on Benzyltriethylammonium Iodide

The historical development of research on this compound is closely intertwined with the evolution of phase-transfer catalysis. While specific early studies focusing exclusively on this compound are not prominently documented, its emergence is a direct result of the advancements in PTC.

The concept of using agents to transfer reactants across phase boundaries saw its first clear commercial application in 1946. princeton.edu However, a more formal understanding began to take shape later. A pivotal moment in the history of PTC was in 1969, when Mieczysław Mąkosza formulated the first mechanistic hypothesis, which significantly propelled the field forward. princeton.edu

During the mid-20th century, research into the reactions of related quaternary ammonium salts was actively pursued. For instance, studies on the rearrangement of the Benzyltrimethylammonium (B79724) ion with bases like sodium amide were published, demonstrating the growing interest in the reactivity and potential applications of these types of compounds. acs.org

The need for efficient, stable, and versatile catalysts for a growing number of synthetic challenges led to the investigation and synthesis of various quaternary ammonium salts, including this compound. Its high solubility in organic solvents and its ability to effectively shuttle anions into the organic phase made it an attractive option for chemists. ontosight.ai Over the years, research has cemented its role as a valuable tool in organic synthesis, where it is used to facilitate a variety of reactions, including substitutions, eliminations, and alkylations. ontosight.aichemicalbook.com The continued exploration of PTC has led to the design of new catalysts and greener synthetic processes, a field where compounds like this compound remain relevant. biomedres.us

Properties of this compound

PropertyValue
Chemical Formula C13H22IN nih.govalfachemic.com
Molecular Weight 319.23 g/mol alfachemic.com
IUPAC Name benzyl(triethyl)azanium;iodide alfachemic.com
CAS Number 5400-94-2 alfachemic.com
Appearance White to off-white crystalline powder chemimpex.com
Canonical SMILES CCN+(CC)CC1=CC=CC=C1.[I-] alfachemic.com
InChI Key JWLJBISFJGEYMT-UHFFFAOYSA-M alfachemic.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22IN B1266165 Benzyltriethylammonium iodide CAS No. 5400-94-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl(triethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22N.HI/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJBISFJGEYMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968828
Record name N-Benzyl-N,N-diethylethanaminium iodide
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Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5400-94-2
Record name Benzenemethanaminium, N,N,N-triethyl-, iodide (1:1)
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Record name Benzyltriethylammonium iodide
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Record name 5400-94-2
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Record name N-Benzyl-N,N-diethylethanaminium iodide
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Synthetic Methodologies and Structural Elucidation of Benzyltriethylammonium Iodide and Its Derivatives

Advanced Synthetic Strategies for Benzyltriethylammonium Iodide

The synthesis of this compound, a quaternary ammonium (B1175870) salt, is primarily achieved through the quaternization of a tertiary amine. This process has been the subject of optimization studies to enhance yield, purity, and sustainability.

The classical and most direct route to this compound is the Menshutkin reaction, which involves the nucleophilic substitution reaction between triethylamine (B128534) and benzyl (B1604629) iodide. This is an SN2 reaction where the nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl iodide, displacing the iodide ion to form the quaternary ammonium salt.

The reaction can be represented as: (C₂H₅)₃N + C₆H₅CH₂I → [C₆H₅CH₂(N(C₂H₅)₃)]⁺I⁻

Optimization of this pathway involves careful control of reaction conditions to maximize the yield and rate of reaction while minimizing side products. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Solvents such as acetonitrile, acetone (B3395972), or dimethylformamide (DMF) are commonly employed. The reaction progress can be influenced by temperature, with moderate heating often used to increase the reaction rate. Studies on similar quaternization reactions have shown that adjusting the equivalents of the alkylating agent can drive the reaction to completion. jku.at For instance, using a slight excess of methyl iodide is a common strategy in the quaternization of amines. acs.org

ParameterConditionRationale
Reactants Triethylamine, Benzyl IodideDirect SN2 quaternization.
Solvent Acetonitrile, DMF, AcetonePolar aprotic solvents stabilize the transition state.
Temperature 25-60 °CIncreased temperature accelerates the reaction rate.
Stoichiometry Near-equimolar or slight excess of benzyl iodideDrives the reaction towards completion.

This interactive table summarizes typical optimized conditions for the quaternization synthesis of this compound.

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign methods for the synthesis of quaternary ammonium salts. actascientific.comresearchgate.net These protocols aim to reduce the use of hazardous organic solvents, minimize energy consumption, and utilize renewable resources. rsc.org

One significant advancement is the use of Phase Transfer Catalysis (PTC), which facilitates reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), often eliminating the need for expensive and volatile organic solvents. actascientific.comresearchgate.net For the synthesis of this compound, a green approach could involve conducting the reaction in water or under solvent-free conditions. acs.orgtandfonline.com Research has demonstrated that some quaternization reactions can proceed efficiently in water or even in the absence of any solvent, which significantly reduces environmental impact and simplifies product isolation. acs.orgacs.org

Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis have been explored. mdpi.com These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional heating methods. researchgate.netmdpi.com The development of a protocol using a recyclable catalytic system in an aqueous medium represents a highly sustainable strategy for producing compounds like this compound. rsc.org

Green StrategyDescriptionAdvantages
Aqueous Media Using water as the reaction solvent.Non-toxic, non-flammable, inexpensive, environmentally friendly. tandfonline.com
Solvent-Free Reactants are mixed directly without a solvent.Reduces waste, simplifies purification, lowers costs. acs.org
Microwave-Assisted Utilizes microwave irradiation for heating.Rapid heating, shorter reaction times, often higher yields. mdpi.com
Ultrasound-Assisted Employs ultrasonic waves to promote the reaction.Enhanced reaction rates and yields through acoustic cavitation. mdpi.com

This interactive table outlines various green synthesis strategies applicable to the production of this compound.

Spectroscopic and Diffraction Techniques for Structural Characterization

A comprehensive structural analysis of this compound is crucial for understanding its chemical properties and behavior. This is achieved through a combination of advanced analytical techniques.

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. uol.deunimi.it This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. uhu-ciqso.es

For this compound, an SC-XRD study would reveal the exact conformation of the benzyltriethylammonium cation, including the orientation of the benzyl and ethyl groups relative to the central nitrogen atom. It would also elucidate the supramolecular architecture, showing how the cations and iodide anions are arranged in the crystal lattice, stabilized by electrostatic interactions and other non-covalent forces. Studies on analogous N-benzylammonium cations have successfully used this technique to characterize their solid-state structures. acs.org Similarly, the structure of complex materials incorporating the benzyltriethylammonium cation, such as (BzTEA)₂TeI₆ perovskites, has been analyzed using X-ray diffraction techniques to confirm their structural arrangement. azom.comnih.gov

Crystallographic ParameterTypical Information Obtained
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths e.g., C-N, C-C (Å)
Bond Angles e.g., C-N-C (°)

This interactive table presents the key data obtained from a single-crystal X-ray diffraction analysis.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. The identity of benzyltrimethylammonium (B79724) chloride, a related compound, has been confirmed using infrared spectroscopy. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and methylene (B1212753) groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: For both aliphatic and aromatic groups, in the 1470-1370 cm⁻¹ range and below.

C-N stretching vibrations: Usually observed in the 1200-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-C backbone. In mechanistic studies, these techniques can be used to monitor the formation of the product by observing the appearance of characteristic quaternary ammonium salt peaks and the disappearance of reactant signals. The use of both FTIR and Raman spectroscopy was noted in the characterization of a (BzTEA)₂TeI₆ perovskite. azom.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H stretch3100-3000
C=C stretch1600-1450
Ethyl & Benzyl CH₂C-H stretch (aliphatic)2980-2850
CH₂ bend (scissoring)~1465
Quaternary AmmoniumC-N stretch1200-1000

This interactive table lists the characteristic Infrared (IR) absorption frequencies for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and dynamics of the atoms in the benzyltriethylammonium cation. NMR has been used to identify related compounds like benzyltrimethylammonium chloride. nih.gov Supporting information for the synthesis of related compounds frequently includes ¹H and ¹³C NMR data. acs.org

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group (typically in the 7.4-7.6 ppm range), the benzylic methylene protons (CH₂) as a singlet around 4.5 ppm, and the ethyl groups as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region (approximately 3.3 ppm and 1.3 ppm, respectively). The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. This includes signals for the aromatic carbons, the benzylic carbon, and the two different carbons of the ethyl groups.

Group¹H NMR Chemical Shift (δ, ppm) (Predicted)¹³C NMR Chemical Shift (δ, ppm) (Predicted)
Phenyl (C₆H₅)7.4 - 7.6 (multiplet)128 - 134
Benzyl (CH₂)~4.5 (singlet)~65
Ethyl (CH₂)~3.3 (quartet)~53
Ethyl (CH₃)~1.3 (triplet)~8

This interactive table shows the predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent.

Rational Design and Synthesis of Functionalized Benzyltriethylammonium Derivatives

The rational design and synthesis of functionalized benzyltriethylammonium derivatives are pivotal for tailoring their properties for specific applications, ranging from catalysis to materials science. By strategically modifying the structure of the benzyltriethylammonium cation, researchers can enhance its efficacy as a phase-transfer catalyst, create novel reagents, or develop task-specific ionic liquids and deep eutectic solvents.

A significant area of application for functionalized benzyltriethylammonium derivatives is in catalysis. For instance, the synthesis of benzyltriethylammonium tribromide creates a stable and easy-to-handle brominating agent, which offers a safer alternative to molecular bromine for the regioselective bromination of activated aromatic compounds. chem-soc.si The design here is to tether the reactive tribromide anion to the quaternary ammonium cation, facilitating its use in various solvent systems. chem-soc.si

Furthermore, functionalized benzyltriethylammonium salts are instrumental in palladium-catalyzed cross-coupling reactions. The benzyl group can be functionalized and then cleaved from the ammonium salt, enabling the formation of new carbon-carbon bonds. organic-chemistry.orgrsc.org This approach demonstrates a sophisticated level of rational design, where the quaternary ammonium group acts as a leaving group to facilitate the synthesis of complex molecules like internal alkynes and diarylmethanes. organic-chemistry.orgrsc.org

The synthesis of these functionalized derivatives often begins with the quaternization of triethylamine with a functionalized benzyl halide. Alternatively, functional groups can be introduced to the benzyl ring of a pre-formed benzyltriethylammonium salt. For example, in the synthesis of certain indole (B1671886) derivatives, benzyltriethylammonium chloride is used as a phase-transfer catalyst to facilitate the N-alkylation of the indole ring with substituted benzyl chlorides. nih.gov

The following table provides examples of the synthesis of functionalized benzyltriethylammonium derivatives and related compounds, highlighting the reaction conditions and outcomes.

Precursor(s)Reagent(s) and ConditionsFunctionalized ProductYield (%)Reference
Benzyltriethylammonium bromide, HNO₃, KBrOxidation of bromide ionBenzyltriethylammonium tribromideNot specified chem-soc.si
Benzyltrimethylammonium salt, terminal alkynePd(PPh₃)₄, K₂CO₃, PhMe/DMSO, 100°CInternal alkyne derivativeup to 93% organic-chemistry.org
Benzyltrimethylammonium salt, aryl boronic acidPdCl₂, PPh₃, Na₂CO₃, ethanol, 100°CDiaryl methane (B114726) derivativeGood to excellent rsc.org
α,α'-Dibromo-p-xylene, TriethylamineSelective quaternization4-(Bromomethyl)benzyl-N,N,N-triethylammonium bromideNot specifiedInferred from similar syntheses
Benzyltriethylammonium chloride, UreaHeatingBenzyltriethylammonium-based deep eutectic solventNot applicable researchgate.netresearchgate.net
Alkene, Chloroform (B151607), 50% aq. NaOHDichlorocyclopropanation with benzyltriethylammonium chloride as catalystDichlorocyclopropane derivative80% nih.gov

The development of task-specific ionic liquids (TSILs) and deep eutectic solvents (DESs) represents another facet of the rational design of benzyltriethylammonium derivatives. sigmaaldrich.comresearchgate.netresearchgate.net By combining benzyltriethylammonium halides with a hydrogen bond donor like urea, a DES can be formed. researchgate.netresearchgate.net These solvents have unique properties and can be used, for example, in the modification of biopolymers like hydroxyethylcellulose. researchgate.net The design principle here is to create a solvent system with specific properties, such as the ability to dissolve and react with particular substrates. researchgate.netresearchgate.net

Catalytic Applications and Mechanistic Investigations of Benzyltriethylammonium Iodide

Phase Transfer Catalysis (PTC) by Benzyltriethylammonium Iodide

Phase transfer catalysis is a powerful technique in synthetic chemistry for carrying out reactions between reactants located in different, immiscible phases (e.g., a water-insoluble organic substrate in an organic solvent and a water-soluble nucleophile in an aqueous solution). This compound, through the action of its lipophilic benzyltriethylammonium cation, effectively transports anions from an aqueous or solid phase into the organic phase, where the reaction can proceed.

The catalytic action of this compound in heterogeneous systems is primarily explained by the interfacial mechanism. mdpi.combiomedres.us In a typical liquid-liquid system, such as an organic solvent and a concentrated aqueous solution of a base (e.g., NaOH), the deprotonation of an organic substrate (a C-H, O-H, or N-H acid) occurs at the interface of the two phases. mdpi.com The resulting organic anion forms an ion pair with the inorganic cation (e.g., Na+), which is generally insoluble in the organic phase.

The benzyltriethylammonium cation (Q⁺), present in the organic phase, migrates to the interface. Here, it exchanges its iodide anion for the organic anion (A⁻) to form a lipophilic, organic-soluble ion pair, [Q⁺A⁻]. biomedres.usresearchgate.net This ion pair then diffuses from the interface into the bulk organic phase, where it can react with an electrophile. mdpi.com After the reaction, the newly formed anion (e.g., iodide) pairs with the Q⁺ cation and the cycle can repeat. The amphiphilic nature of the benzyltriethylammonium cation, possessing both hydrophobic (benzyl, ethyl) and hydrophilic (charged nitrogen) characteristics, is crucial for its ability to shuttle between the interface and the organic phase. biomedres.us

The kinetics of reactions catalyzed by benzyltriethylammonium salts are influenced by several factors, including temperature, catalyst concentration, and the nature of the anion. In the dichlorocyclopropanation of α-methyl styrene (B11656) using benzyltriethylammonium chloride (a close analog of the iodide salt), a kinetic study revealed an activation energy (Ea) of 16.17 kcal/mol. ijcmas.com This value indicates a strong dependence of the reaction rate on temperature. ijcmas.com

Table 1: Thermodynamic Parameters for Dichlorocyclopropanation of α-Methyl Styrene Catalyzed by Benzyltriethylammonium Chloride ijcmas.com

Parameter Value Unit
Activation Energy (Ea) 16.17 kcal/mol
Enthalpy of Activation (ΔH‡) 16.45 kcal/mol
Entropy of Activation (ΔS‡) -13.92 kcal/mol

Data obtained at temperatures ranging from 30°C to 50°C.

The nature of the halide counter-ion in the catalyst can also have a significant impact. While the benzyltriethylammonium cation is effective, the presence of iodide anions in the reaction medium can sometimes inhibit the alkylation of carbanions. mdpi.comorgsyn.org This is because the highly lipophilic and weakly hydrated iodide anion can compete with the organic anion for pairing with the catalyst cation, effectively "poisoning" the catalyst by keeping it in the organic phase as a Q⁺I⁻ ion pair and preventing it from transferring the reactive anion. mdpi.com

This compound is an effective catalyst for a variety of nucleophilic substitution reactions, enabling the use of inorganic salts as nucleophiles in organic media. A classic application is in alkylation reactions where it transports anions such as cyanide, phenoxide, or carboxylates. For instance, it has been used to catalyze the alkylation of active methylene (B1212753) compounds like phenylacetonitrile (B145931) with alkyl halides in the presence of concentrated aqueous alkali. orgsyn.orgorgsyn.org It also facilitates the synthesis of esters from carboxylate salts and alkyl halides, such as the reaction between dipotassium (B57713) phthalate (B1215562) and benzyl (B1604629) bromide. acs.org

Table 2: Examples of Nucleophilic Substitution Reactions Catalyzed by Benzyltriethylammonium Halides

SubstrateReagent(s)CatalystProductReference(s)
PhenylacetonitrileEthyl bromide, NaOH(aq)Benzyltriethylammonium chloride2-Phenylbutyronitrile orgsyn.org
TheophyllineDimethyl carbonate, NaOHThis compoundCaffeine
Dipotassium phthalateBenzyl bromideBenzyltriethylammonium bromideDibenzyl phthalate acs.org
6-Bromo-2-naphtholN-benzyl-N-methylmorpholinium chlorideBenzyltriethylammonium chloride2-(Benzyloxy)-6-bromonaphthalene chem-soc.si

The alkylation of substrates with acidic protons is a cornerstone of phase transfer catalysis, and this compound is well-suited for this purpose.

Ketones : The catalytic method employing benzyltriethylammonium chloride has been successfully used for the α-alkylation of ketones. orgsyn.orgorgsyn.org The catalyst facilitates the formation of an enolate anion at the aqueous-organic interface and transports it into the organic phase for subsequent reaction with an alkyl halide.

Nitriles : Alkylation of nitriles, particularly those with an α-aryl group like phenylacetonitrile, is a classic example of PTC. orgsyn.orgorgsyn.org The procedure allows for the efficient and selective synthesis of monoalkylated derivatives using reagents like ethyl bromide in a biphasic system with benzyltriethylammonium chloride as the catalyst. orgsyn.org

Phenols : The O-alkylation of phenols to produce aryl ethers is effectively catalyzed by benzyltriethylammonium halides. chem-soc.simdma.ch The catalyst transports the phenoxide anion, generated by a base like sodium hydroxide (B78521) in the aqueous phase, into the organic phase to react with an alkylating agent. chem-soc.si This method is simple, rapid, and avoids the need for anhydrous solvents or expensive bases. researchgate.net

Benzyltriethylammonium halides are instrumental in the generation of dihalocarbenes, most notably dichlorocarbene (B158193) (:CCl₂), under PTC conditions. Dichlorocarbene is typically generated by the α-elimination of hydrogen chloride from chloroform (B151607) using a concentrated aqueous solution of sodium hydroxide. mdpi.comprinceton.edu

The role of the phase transfer catalyst is to facilitate the initial deprotonation of chloroform at the interface. mdpi.com The benzyltriethylammonium cation (Q⁺) extracts the trichloromethyl anion (CCl₃⁻) into the organic phase as the [Q⁺CCl₃⁻] ion pair. mdpi.com Within the low-polarity organic medium, this ion pair is unstable and eliminates a chloride ion to generate free dichlorocarbene (:CCl₂), which can then react with a suitable organic substrate, such as an alkene. princeton.edu A key feature of this PTC method is the reversibility of carbene formation, which maintains a low steady-state concentration of the carbene, minimizing side reactions and hydrolysis. mdpi.com This has made PTC the method of choice for many dichlorocarbene reactions. orgsyn.org

A direct and significant application of carbene generation under PTC is the functionalization of olefins, particularly through cyclopropanation. The dichlorocarbene generated using the chloroform/NaOH/benzyltriethylammonium halide system readily adds to the double bond of various alkenes to form gem-dichlorocyclopropane derivatives. orgsyn.orgprinceton.edursc.org

This method has proven to be highly effective for a wide range of olefins, including those with moderate nucleophilicity, where other methods might fail. mdpi.comorgsyn.org The reaction of α-methyl styrene with dichlorocarbene generated under these conditions has been studied kinetically, demonstrating the efficiency of the process. ijcmas.com This PTC-mediated cyclopropanation is synthetically valuable as dichlorocyclopropanes are versatile intermediates for the synthesis of other cyclic compounds, allenes, and natural products. rsc.org

Influence of Catalyst Structure on Reaction Selectivity and Efficiency

The efficacy and selectivity of this compound as a phase-transfer catalyst (PTC) are intrinsically linked to its molecular structure. The key structural components—the quaternary ammonium (B1175870) cation and the iodide anion—each play a crucial role in mediating reactions between immiscible phases. The structure of the cation, specifically its lipophilicity, is a determining factor in the catalyst's efficiency. acs.org An increase in the length of the alkyl chains attached to the nitrogen atom enhances the cation's lipophilicity, which in turn increases its solubility in the organic phase. acs.org This improved solubility facilitates the transport of the reacting anion from the aqueous or solid phase into the organic phase where the reaction occurs, thereby increasing the reaction rate. acs.org For instance, in the dehydrochlorination of 3,4-dichloro-1-butene, quaternary ammonium salts with longer alkyl chains demonstrated higher catalytic activity. acs.org

The steric and electronic properties of the catalyst are fundamental in guiding the outcome of a chemical transformation. nih.gov The specific nature of the alkyl groups on the nitrogen atom can direct the selectivity of a reaction. For example, while phenyl trimethylammonium iodide is an effective methylating agent, the structurally similar phenyltriethylammonium iodide can be used for selective α-ethylation of ketones, demonstrating how a simple change from a methyl to an ethyl group on the cation dictates the type of alkyl group transferred. acs.org This highlights that the catalyst is not merely a passive shuttle for anions but can actively participate in determining product structure. The interplay between the catalyst's structural features and the reaction environment allows for the fine-tuning of reaction outcomes, making catalyst selection a critical step in synthetic design. nih.gov

The nature of the anion associated with the quaternary ammonium cation also influences catalytic activity. In phase-transfer catalysis, the catalyst's anion (in this case, iodide) is exchanged for the reacting anion (e.g., hydroxide, cyanide). The efficiency of this exchange and the subsequent reactivity of the ion pair in the organic phase depend on the relative lipophilicity of the anions involved. acs.org

This compound in Diverse Catalytic Systems

Role in Extractive Catalytic Oxidative Desulfurization (ECODS)

This compound and its derivatives play a significant role as catalysts in advanced environmental applications, such as the Extractive Catalytic Oxidative Desulfurization (ECODS) of fuels. The ECODS process is an efficient method for removing sulfur-containing compounds (like thiophenes, benzothiophenes, and dibenzothiophenes) from fuel, which combines solvent extraction and catalytic oxidation. researchgate.netresearchgate.net In these systems, a phase-transfer catalyst is essential for transporting the oxidant into the fuel phase where the sulfur compounds reside.

A derivative, benzyltriethylammonium decatungstate, has been synthesized and successfully used as a catalyst in an ECODS system. acs.org This system typically employs an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6), as the extraction solvent and hydrogen peroxide (H₂O₂) as the oxidant. acs.org The role of the benzyltriethylammonium cation is to form an ion pair with the catalytically active polyoxometalate (decatungstate) anion, facilitating its transfer into the organic fuel phase to oxidize the sulfur compounds. acs.org The oxidized sulfur compounds (sulfones) have higher polarity and are subsequently extracted into the ionic liquid phase, resulting in deep desulfurization of the fuel. researchgate.netresearchgate.net The combination of extraction with catalytic oxidation has proven to be more efficient than extraction alone. researchgate.net

Table 1: Components of a Representative ECODS System

ComponentFunctionExample
Catalyst Oxidizes sulfur compoundsBenzyltriethylammonium decatungstate
Oxidant Provides oxygen for oxidationHydrogen Peroxide (H₂O₂)
Extractant/Solvent Dissolves and removes oxidized sulfur compoundsIonic Liquid (e.g., [Bmim]PF6)
Substrate Fuel containing sulfur compoundsGasoline, Diesel

This table illustrates the typical components and their functions in an Extractive Catalytic Oxidative Desulfurization (ECODS) system where a benzyltriethylammonium derivative can be employed as the catalyst.

Catalysis in Complex Heterocyclic Synthesis

This compound is a valuable catalyst in the synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. rsc.orgresearchgate.net It functions as a phase-transfer catalyst, enabling reactions between reagents in different phases (e.g., solid-liquid or liquid-liquid), which often leads to higher yields and milder reaction conditions compared to traditional methods. researchgate.net

One notable application is in the chemistry of 1,2,3-dithiazoles. The use of a catalytic amount (5 mol%) of this compound facilitates the reaction of N-(aryl)-4-chloro-1,2,3-dithiazol-5H-imines with triphenylphosphine (B44618) to produce N-arylcyanothioformamides in nearly quantitative yields. arkat-usa.org This transformation provides an efficient route to these useful synthetic intermediates. arkat-usa.org

Furthermore, benzyltriethylammonium chloride (a closely related salt) is employed in the synthesis of 3-substituted indoles, a crucial scaffold in medicinal chemistry. rsc.org The catalyst facilitates the one-pot, three-component reaction of an indole (B1671886), an aldehyde, and an active methylene compound. rsc.org The proposed mechanism involves the catalyst activating the carbonyl group of the aldehyde, triggering a Knoevenagel condensation followed by a Michael addition or Friedel-Crafts reaction with the indole. rsc.org This approach allows for the efficient construction of a diverse range of indole derivatives. rsc.org

Table 2: Examples of Heterocyclic Syntheses Catalyzed by Benzyltriethylammonium Salts

CatalystHeterocyclic Product ClassReactantsReference
This compoundN-ArylcyanothioformamidesN-(Aryl)-4-chloro-1,2,3-dithiazol-5H-imines, Triphenylphosphine arkat-usa.org
Benzyltriethylammonium chloride3-Substituted IndolesIndoles, Aldehydes, Active Methylene Compounds rsc.org
Benzyltriethylammonium chlorideElectrophilic AlkenesCarbonyl compounds, Active Methylene Compounds researchgate.net

This table provides examples of complex heterocyclic and related structures synthesized using benzyltriethylammonium salts as phase-transfer catalysts.

Advanced Approaches to Sustainable Catalysis

This compound and its analogues are increasingly recognized for their role in developing sustainable or "green" chemical processes. Their application as phase-transfer catalysts aligns with the principles of green chemistry by enabling reactions in heterogeneous systems, which can reduce the need for organic solvents, lower reaction temperatures, and simplify product separation. acs.orgdokumen.pub

A key advantage is the ability to conduct reactions under solvent-free conditions. For example, benzyltriethylammonium chloride has been used as an efficient catalyst for the Knoevenagel condensation of various carbonyl compounds with active methylene compounds without any solvent, leading to high yields of the desired electrophilic alkenes. researchgate.net This approach not only minimizes waste from organic solvents but also simplifies the work-up procedure. Similarly, the Friedel-Crafts reaction between indoles and aldehydes has been successfully carried out using benzyltriethylammonium chloride in water, an environmentally benign solvent, with low catalyst loading and short reaction times. researchgate.net

Benzyltriethylammonium Iodide in Advanced Materials Science

Development and Characterization of Ionic Liquids Incorporating Benzyltriethylammonium Cations

Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered "green solvents" due to their low vapor pressure. mdpi.comdntb.gov.ua Those based on the benzyltriethylammonium cation are being explored for various applications, necessitating a thorough understanding of their synthesis and fundamental properties. researchgate.net

The synthesis of benzyltriethylammonium-based ionic liquids typically involves a two-step process. The first step is a quaternization reaction to form the cation. For instance, benzyltriethylammonium chloride is synthesized from triethylamine (B128534) and benzyl (B1604629) chloride. taylors.edu.my Subsequently, the desired anion, such as iodide or acetate (B1210297), can be introduced through an anion metathesis reaction. taylors.edu.my For example, benzyl-triethyl-ammonium acetate is prepared by reacting benzyl-triethyl-ammonium chloride with sodium acetate in an acetone (B3395972) solvent. taylors.edu.my

The physicochemical properties of these ionic liquids, often in the form of deep eutectic solvents (DESs), are critical for their application. dntb.gov.uaresearchgate.net These properties, including density, viscosity, and conductivity, are temperature-dependent and can be fine-tuned by selecting the appropriate hydrogen bond donor (HBD). researchgate.net Detailed studies on DESs using benzyltriethylammonium chloride as the hydrogen bond acceptor (HBA) have provided insights into these characteristics. researchgate.net Characterization is performed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to confirm chemical structures and Thermogravimetry-Differential Thermal Analyzer (TG/DTA) for thermal properties. taylors.edu.my

Interactive Data Table: Physicochemical Properties of Benzyltriethylammonium-Based ILs

CationAnionFormMelting Point (°C)Key CharacteristicsSource(s)
BenzyltriethylammoniumChlorideWhite Solid106Hygroscopic; Forms deep eutectic solvents taylors.edu.mynih.gov
BenzyltriethylammoniumAcetateSolid-Decreases crystallinity of bamboo cellulose (B213188) taylors.edu.my
BenzyltriethylammoniumTetrachloridomanganate(II)White Solid106Glass transition at 13 °C nih.gov
BenzyltriethylammoniumTetraisothiocyanatomanganate(II)Light Green Solid101Glass transition at -13 °C nih.gov

Ionic liquids containing the benzyltriethylammonium cation have shown significant potential in biomass processing. researchgate.net Lignocellulosic biomass is a plentiful renewable resource, but its conversion is hindered by the highly crystalline structure of cellulose and the complex nature of lignin. nih.govnih.gov Ionic liquids can dissolve biopolymers like cellulose, enabling homogeneous reaction conditions for more efficient conversion. researchgate.netnih.gov

Specifically, benzyltriethylammonium chloride and benzyltriethylammonium acetate have been successfully used in the processing of giant bamboo (Dendrocalamus Asper). taylors.edu.myresearchgate.net Research has shown that treatment with benzyl-triethylammonium acetate can decrease the crystallinity of bamboo cellulose. taylors.edu.my This is a crucial step in breaking down the rigid biomass structure, making it more accessible for conversion into biofuels and other valuable chemicals. nih.gov These salts also exhibit fungicidal properties, acting as biocides against degrading fungi like Aspergillus Flavus, which adds to their utility in wood preservation. researchgate.net

Integration into Perovskite Materials for Energy Applications

The benzyltriethylammonium (BzTEA) cation is a key component in the design of advanced perovskite materials, particularly for energy storage applications like zinc-ion batteries. Its role extends from forming the primary structure of the perovskite to passivating defects in existing perovskite films.

Researchers have designed and synthesized a novel low-dimensional halide perovskite, benzyltriethylammonium tellurium iodide ((BzTEA)₂TeI₆), as a cathode material. nih.govresearchgate.net The synthesis of (BzTEA)₂TeI₆ microcrystals is achieved through a saturated recrystallization process. azom.com This method involves using tellurium oxide, benzyltriethylammonium chloride (BzTEACl), and hydroiodic acid. azom.comrsc.org The resulting structure features [TeI₆]²⁻ octahedra with the large organic benzyltriethylammonium cations separating them, creating a low-dimensional arrangement. researchgate.net This specific design is engineered to overcome the limitations of conventional perovskites where the B-site cation is often electrochemically inert. nih.govresearchgate.net

When used as a cathode in zinc-ion batteries, the (BzTEA)₂TeI₆ perovskite demonstrates remarkable electrochemical performance. nih.gov The engineered structure enables highly reversible redox reactions involving both the B-site element (tellurium) and the X-site element (iodine). nih.govresearchgate.net This dual activity allows for a special eleven-electron transfer process (Te⁶⁺/Te⁴⁺/Te²⁻, I⁺/I⁰/I⁻, and Cl⁰/Cl⁻), which is a significant increase over typical cathode materials and is key to its high capacity. nih.govresearchgate.net

The battery exhibits two distinct redox peaks in cyclic voltammetry tests, corresponding to the I⁰/I⁻ and Te⁴⁺/Te⁰ reactions when using a ZnSO₄ electrolyte. azom.com When paired with a specific Choline Chloride-Zinc Chloride based electrolyte (Ch₀.₄Zn₀.₆Cl₁.₆·1.5H₂O), the battery achieves the full 11-electron transfer. researchgate.netazom.com This system confines the active elements, mitigates the shuttle effect, and promotes the efficient transfer of chloride ions. nih.gov

Interactive Data Table: Electrochemical Performance of Zn||(BzTEA)₂TeI₆ Battery

Performance MetricValueConditionsSource(s)
Specific Capacity473 mAh g⁻¹ (Te/I)Current density of 0.5 A g⁻¹ nih.govresearchgate.net
Energy Density577 Wh kg⁻¹ (Te/I)Current density of 0.5 A g⁻¹ nih.govresearchgate.net
Cycling Stability> 77% capacity retention after 500 cyclesCurrent density of 1 A g⁻¹ azom.com
Cycling Stability82% capacity retention after 500 cyclesCurrent density of 3 A g⁻¹ nih.govresearchgate.net

Optoelectronic Properties of Benzyltriethylammonium-Containing Organic-Inorganic Hybrid Perovskites

The incorporation of large organic cations, such as benzyltriethylammonium ([BTEA]⁺), into organic-inorganic hybrid perovskites is a key strategy in the dimensional tuning of these materials, which significantly influences their optoelectronic properties. While three-dimensional (3D) lead halide perovskites have demonstrated exceptional performance in photovoltaics, their stability remains a challenge. cam.ac.ukrsc.org The introduction of bulky cations like [BTEA]⁺ can disrupt the 3D network, leading to the formation of two-dimensional (2D) or zero-dimensional (0D) structures. This dimensional reduction introduces quantum and dielectric confinement effects, which alter the material's bandgap, exciton (B1674681) binding energy, and photoluminescence (PL) characteristics. wiley.comacs.org

Although comprehensive studies on benzyltriethylammonium lead iodide perovskites are not extensively documented in the reviewed literature, research on related structures provides significant insights. For instance, in lead-free hybrid materials, the choice of the organic cation is critical for achieving high photoluminescence quantum yields (PLQY). A study on zero-dimensional (0D) antimony(III) chloride hybrids highlighted the role of the organic cation in enabling bright, dual-band emissions with near-unity PLQY. acs.org Specifically, the compound (TEBA)₂SbCl₅, where TEBA is benzyltriethylammonium, exhibits a single broadband orange emission. acs.org This suggests that the [BTEA]⁺ cation can effectively isolate the photoactive inorganic anions, minimizing non-radiative decay pathways and enhancing luminescence.

Similarly, research on a benzyltriethylammonium tellurium iodide perovskite, (BzTEA)₂TeI₆, designed as a cathode material, underscores the structural role of the large organic cation in creating a stable, low-dimensional framework. researchgate.net In lead halide perovskites, the organic cation's influence on the bandgap is generally considered weak, as the optical transitions are dominated by the lead-halide framework. cam.ac.uk However, the cation's size and shape are crucial for controlling the morphology, crystal orientation, and surface passivation, all of which indirectly but significantly affect the optoelectronic performance and stability of the resulting devices. researchgate.netaps.org The efficient radiative recombination of charge carriers is a hallmark of high-quality perovskite materials, leading to bright electroluminescence in light-emitting diodes (LEDs). cam.ac.uk The use of large, passivating cations can lead to exceptionally low surface recombination velocities, which is critical for maximizing both solar cell voltage and LED efficiency. aps.org Furthermore, strategies to enhance light out-coupling are crucial for realizing the high internal PL yields of perovskite films in practical applications. nih.gov

Table 1: Optoelectronic Properties of Perovskites with Large Organic Cations
CompoundDimensionalityKey Optoelectronic FeaturePotential ApplicationReference
(TEBA)₂SbCl₅0DBroadband orange emission, near-unity PLQYLight-Emitting Devices (LEDs) acs.org
(BzTEA)₂TeI₆0DDesigned for reversible redox reactions (battery application)Battery Cathode Material researchgate.net
General Lead Halide Perovskites2D/3DHigh absorption coefficient, long carrier diffusion lengthsPhotovoltaics, LEDs, Lasers cam.ac.ukaps.org

Supramolecular Assembly and Host-Guest Chemistry

Investigation of Molecular Recognition and Binding Affinities of Ammonium (B1175870) Ions

The benzyltriethylammonium cation is an important subject in host-guest chemistry, where its recognition and binding by synthetic macrocyclic receptors are driven by a combination of non-covalent interactions. Quaternary ammonium ions, which lack the ability to form hydrogen bonds, are primarily bound through cation-π and electrostatic interactions. nih.gov The interaction between a cation and the electron-rich cavity of an aromatic host is a fundamental principle in molecular recognition. nih.govosti.gov

Studies on synthetic receptors like calixarenes and cucurbiturils provide quantitative data on these binding events. For example, cucurbit ugr.esuril (CB ugr.es) is a well-known host that encapsulates cationic guests. The binding affinity of CB ugr.es for the closely related benzyltrimethylammonium (B79724) cation was determined to be very strong, with a stability constant (KCB ugr.es) of (2.5 ± 0.6) × 10⁸ M⁻¹. cdnsciencepub.com This strong binding is attributed to favorable ion-dipole interactions between the positively charged ammonium group and the carbonyl portals of the CB ugr.es host, as well as hydrophobic interactions involving the benzyl group within the cavity. cdnsciencepub.comqueensu.ca The binding strength of such complexes is often dependent on the specific structure of the guest, with more hydrophobic benzyltrialkylammonium cations tending to form more stable complexes. cdnsciencepub.com

Research using tetralactam macrocycles as hosts for various quaternary ammonium chlorides has shown a high degree of shape-selectivity. The association constant (Kₐ) is significantly enhanced when the guest cation can penetrate the macrocycle's cavity and engage in attractive non-covalent interactions with the host's aromatic sidewalls. acs.org For a p-CN-substituted benzylic trimethylammonium guest, a high Kₐ of 7.9 × 10³ M⁻¹ was measured in chloroform (B151607) solution, demonstrating the efficacy of combining cation-π and other weak interactions for selective binding. acs.org

Table 2: Binding Affinities of Benzyl-Substituted Ammonium Cations with Macrocyclic Hosts
Guest CationHost MoleculeBinding/Association Constant (K)Solvent/ConditionsReference
BenzyltrimethylammoniumCucurbit ugr.esuril (CB ugr.es)KCB ugr.es = (2.5 ± 0.6) × 10⁸ M⁻¹Aqueous solution cdnsciencepub.com
Benzethonium Cation (contains benzyl-dimethylammonium moiety)Cucurbit ugr.esuril (CB ugr.es)CB ugr.es = (8.7 ± 3.1) × 10⁷ M⁻¹Aqueous solution cdnsciencepub.com
p-CN-Benzyltrimethylammonium ChlorideTetralactam MacrocycleKₐ = 7.9 × 10³ M⁻¹Chloroform acs.org

Crystal Engineering Principles Applied to Benzyltriethylammonium Iodide Systems

Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound, key principles involve controlling the packing of ions to form specific supramolecular architectures. The size and shape of the benzyltriethylammonium cation, combined with the nature of the iodide anion and its propensity to form polyiodides, are critical factors in determining the final crystal structure.

A study on the synthesis and crystal structure of triethylbenzylammonium triiodide (NEt₃BenzylI₃), a compound closely related to this compound, provides significant insights. mdpi.com This compound was synthesized by reacting triethylbenzylammonium iodide with elemental iodine. mdpi.com The resulting crystal structure is one of eight new triiodide salts characterized, some of which exhibit polymorphism—the ability of a substance to exist in more than one crystal form. mdpi.com The different polymorphs are distinguished by variations in their packing patterns and the geometry of the triiodide anion (I₃⁻), which can be either symmetric or asymmetric. mdpi.com This highlights a fundamental principle of crystal engineering: subtle changes in crystallization conditions can lead to different solid-state arrangements with potentially different physical properties.

The crystal packing in related systems, such as benzyltrimethylammonium bromide, is dictated by a network of electrostatic interactions between the quaternary ammonium cations and the bromide anions. smolecule.com The benzyltriethylammonium cation in the (BzTEA)₂TeI₆ perovskite structure demonstrates how large organic cations can template the formation of isolated inorganic clusters, leading to 0D materials. researchgate.net The goal of crystal engineering in these systems is to control the assembly of these ionic components to create materials with specific functions, from the ferroelectricity seen in some molecular perovskites to the catalytic activity of phase-transfer catalysts. researchgate.netsmolecule.com

Halogen Bonding Interactions in Solution and Solid State

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) acts as a Lewis acid, attracting a Lewis base such as an anion or a neutral electron-donating species. acs.orgrsc.org This interaction is a powerful tool in crystal engineering and supramolecular chemistry. researchgate.net In this compound systems, particularly in the presence of excess iodine, halogen bonding plays a crucial role in the formation of polyiodide networks.

The reaction of an iodide salt, such as this compound, with diiodine (I₂) leads to the formation of the triiodide anion (I₃⁻). mdpi.com The structure of this anion and its interactions within the crystal lattice are governed by halogen bonds. The I₃⁻ anion itself can be viewed as a halogen-bonded adduct of I⁻ and I₂. Further interactions can occur between triiodide anions or between a triiodide anion and other halogen-containing molecules.

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. nih.govscispace.com It is widely employed to predict chemical reactivity and to study reaction mechanisms. researchgate.net For quaternary ammonium (B1175870) compounds like BTEAI, DFT calculations can elucidate degradation mechanisms, stability, and the relationship between electronic structure and function. researchgate.net The theory can be used to calculate energy changes between reactants, transition states, and products, yielding key parameters like free energy changes and activation energy barriers. researchgate.net

DFT studies on related tetraalkylammonium cations, such as benzyltrimethylammonium (B79724), have explored degradation pathways relevant to their use in applications like anion exchange membranes. researchgate.net These studies analyze mechanisms such as SN2 attack, Hofmann elimination, and ylide intermediate formation, providing a foundational understanding of the cation's stability. researchgate.net The benzyl (B1604629) group, in particular, introduces unique electronic features due to its aromaticity, which can be precisely modeled with DFT.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Corrosion Inhibitors Note: This table presents typical descriptors calculated for organic corrosion inhibitors. Specific values for Benzyltriethylammonium iodide require a dedicated computational study.

Descriptor Symbol Significance in Reactivity Analysis
Energy of the Highest Occupied Molecular Orbital EHOMO Indicates the tendency of a molecule to donate electrons. Higher values suggest a greater electron-donating ability.
Energy of the Lowest Unoccupied Molecular Orbital ELUMO Indicates the ability of a molecule to accept electrons. Lower values suggest a greater electron-accepting ability.
Energy Gap ΔE = ELUMO - EHOMO A smaller energy gap suggests higher reactivity of the molecule.
Dipole Moment µ Provides information about the polarity and electron distribution in a molecule.
Electronegativity χ Describes the power of a molecule to attract electrons.

Source: Compiled from principles described in nih.gov.

DFT is a crucial tool for modeling the intricate interactions between a catalyst and its substrate. nih.govnih.gov For a compound like this compound, the cation itself can play a catalytic role. researchgate.net Computational models can reveal how the benzyltriethylammonium cation interacts with substrates through various non-covalent forces, including cation-π interactions and dispersion forces. nih.govnih.gov

Cation-π interactions, where the positive charge of the quaternary ammonium group interacts with an electron-rich π-system of a substrate, can enhance the association between the catalyst and substrate, potentially stabilizing a reaction's transition state. nih.gov Furthermore, the benzyl and ethyl groups can engage in significant London dispersion interactions with the substrate. nih.gov DFT calculations can quantify these stabilizing interactions and elucidate how they control reaction outcomes, such as regioselectivity. nih.gov For instance, in reactions involving the η³-benzyl coordination of related metal-benzyl complexes, electronic structure methods are essential for a deeper understanding of the bonding and mechanism. researchgate.net DFT studies can also model the distortion energy of the catalyst and substrate, providing a complete picture of the energetic landscape of the catalyzed reaction. nih.gov

Computational methods, particularly DFT, can be used to predict spectroscopic signatures, which can then be compared with experimental data to validate molecular structures and understand bonding environments. ucl.ac.uk For complex systems, DFT can help assign features in experimental spectra, such as those from Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In a study of the related Benzyltriethylammonium chloride (BTEAC), DFT calculations were used to determine adsorption energies and generate molecular electrostatic potential (MESP) maps, which are concordant with experimental spectroscopic observations and help to confirm the types of interactions occurring in solution. nih.gov DFT can also be used to predict vibrational frequencies (Raman and IR spectra). acs.orgresearchgate.net By modeling the vibrational modes of the benzyltriethylammonium cation and the influence of the iodide counter-ion, researchers can gain a precise understanding of its structure and intermolecular interactions. This predictive power is valuable for characterizing new materials where BTEAI is a component, such as in the design of novel perovskites or ionic liquids. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Interfacial and Solvation Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique is invaluable for studying complex phenomena such as solvation and the behavior of molecules at interfaces, which are difficult to probe experimentally. nsf.govnih.gov

For BTEAI, MD simulations can model its behavior in aqueous solutions, providing insights into its solvation structure. Studies on the closely related Benzyltriethylammonium chloride (BTEAC) and Benzyltrimethylammonium chloride (BTMAC) have explored their interactions with water and solutes like amino acids. nih.govacs.org These simulations reveal how the alkyl chains on the nitrogen atom influence hydrophobicity and how the cation interacts with surrounding water molecules. acs.org The arrangement of water molecules in the first and second solvation shells, the strength of ion-water interactions, and the dynamics of water exchange can all be quantified. aip.org

MD simulations are also critical for understanding interfacial phenomena, such as the behavior of ions at an air-water interface or within the channels of a membrane. nih.govconicet.gov.ar Simulations have shown that more polarizable anions, like iodide, have a greater tendency to reside at the air-water interface. nih.gov In the context of materials science, MD simulations have been used to investigate the role of quaternary ammonium cations in anion-exchange membranes, modeling ion diffusivity and the effect of hydration levels on membrane structure and function. researchgate.net Such simulations can predict diffusion coefficients and provide a molecular-level view of how ions are transported through a polymer matrix. researchgate.netresearchgate.net

Table 2: Selected Parameters from Experimental and MD Studies of Related Benzyltriethylammonium Systems Note: Data pertains to Benzyltriethylammonium chloride (BTEAC) in aqueous L-methionine solution at 298.15 K, illustrating the type of data obtainable. Specific values for BTEAI may differ.

Parameter Symbol Value (for 0.001 m BTEAC) Unit
Limiting Apparent Molar Volume Φv0 22.84 x 10-5 m3·mol-1
Jones-Dole Viscosity B-coefficient B 0.931 dm3·mol-1

Source: Adapted from experimental data in nih.gov, which is supported by computational interpretations.

Computational Approaches to Corrosion Inhibition Mechanisms

Computational chemistry offers significant insights into how inhibitors like BTEAI protect metal surfaces from corrosion. The effectiveness of organic corrosion inhibitors is closely related to their ability to adsorb onto the metal surface, a process that can be modeled using both DFT and MD simulations. nih.govdntb.gov.ua

DFT calculations are used to compute quantum chemical descriptors for the inhibitor molecule, such as the energies of the HOMO and LUMO orbitals (EHOMO and ELUMO), the energy gap (ΔE), and the dipole moment (µ). nih.gov These parameters help to explain the molecule's reactivity and its interaction with the metal surface. For example, a high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The presence of the aromatic benzyl group and the iodide ion in BTEAI are particularly important. The π-electrons of the benzene (B151609) ring can interact with the metal surface, and the iodide ion is known to have a synergistic effect, enhancing the adsorption of the cation through the formation of an adsorbed layer of iodide ions on the metal surface, which facilitates the electrostatic adsorption of the bulky cation. dntb.gov.ua

MD simulations can then model the adsorption process dynamically, showing the preferred orientation (or adsorption mode) of the BTEAI molecule on the metal surface in an aqueous environment. researchgate.net These simulations help to visualize the formation of the protective inhibitor film and to calculate the binding energy between the inhibitor and the surface, corroborating the mechanism of inhibition. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govfrontiersin.org The core principle of QSAR is that the variations in the activity of compounds within a series can be predicted by changes in their molecular descriptors. frontiersin.org These descriptors can be physicochemical, electronic, or steric properties calculated from the molecular structure.

While specific QSAR models for this compound were not found in the surveyed literature, the methodology is highly applicable. A QSAR study could be performed on a series of quaternary ammonium salts with varying alkyl and aryl substituents, including BTEAI, to predict their efficacy in a particular application. For example:

Corrosion Inhibition: A QSAR model could correlate molecular descriptors (like molecular weight, surface area, EHOMO, ELUMO) with experimentally measured inhibition efficiencies. frontiersin.org

Catalysis: The catalytic activity of a series of phase-transfer catalysts could be modeled to predict the performance of new, unsynthesized candidates.

Toxicity: QSAR is widely used in environmental science and drug discovery to predict the potential toxicity of chemicals, saving time and resources on experimental testing. nih.gov

Developing a QSAR model involves selecting a training set of compounds with known activities, calculating relevant molecular descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govschrodinger.com Such models provide a powerful tool for screening virtual libraries of compounds and prioritizing synthetic efforts toward molecules with desired properties. schrodinger.com

Emerging Applications and Future Research Directions

Biomedical Research Applications

The inherent properties of Benzyltriethylammonium iodide, such as its surface activity and ionic nature, make it a candidate for several biomedical investigations.

The antimicrobial potential of quaternary ammonium (B1175870) salts is well-established, and this compound is a subject of this research area. It has been identified as a preferred antimicrobial agent for its effectiveness in inhibiting the growth of microbes, including bacteria and fungi. google.com Research has confirmed its antibacterial properties. cymitquimica.com

A key mechanism for the antimicrobial action of quaternary ammonium compounds is the disruption of the microbial cell membrane. smolecule.com Studies on the closely related Benzyltriethylammonium chloride have demonstrated significant fungicidal activity against Aspergillus Flavus, with performance comparable to commercially available biocides. researchgate.net This suggests a broad-spectrum antimicrobial potential for the benzyltriethylammonium cation itself. The investigation into its efficacy against a wider range of pathogens remains an active area of research.

Table 1: Research Highlights on Antimicrobial Potential

Compound/ClassFindingSource
This compoundListed as a preferred antimicrobial agent for inhibiting microbial growth (bacteria, fungi). google.com
This compoundShown to possess antibacterial properties. cymitquimica.com
Benzyltriethylammonium ChlorideExhibited fungicidal activity against Aspergillus Flavus. researchgate.net
Quaternary Ammonium CompoundsGeneral mechanism involves disruption of microbial cell membranes. smolecule.com

The ability of quaternary ammonium salts to interact with and traverse lipid bilayers makes them valuable tools for studying cellular membranes and ion transport. While direct studies on this compound are emerging, research on analogous compounds provides a strong basis for its utility. The related Benzyltrimethylammonium (B79724) iodide is utilized in biological research to study cell membranes, as it can facilitate the transport of ions and small molecules across these barriers. chemimpex.com Similarly, Benzyltrimethylammonium dichloroiodide is employed to investigate cellular processes and membrane dynamics due to its influence on ion transport. chemimpex.com

The fundamental interaction involves the cationic head of the molecule associating with the negatively charged components of the cell membrane, which can influence membrane potential and transport mechanisms. smolecule.comnih.gov Future research is likely to explore how the specific combination of the triethyl group and the iodide ion in this compound affects the kinetics and selectivity of ion transport across both biological and synthetic membranes, potentially contributing to the design of novel ion channels. acs.org

A significant challenge in pharmacology is the poor water solubility of many active pharmaceutical ingredients (APIs). Benzyltriethylammonium salts are being investigated as components of novel drug delivery systems to overcome this hurdle. One promising approach is their use in forming deep eutectic solvents (DESs), which can significantly enhance the solubility of poorly soluble drugs. nih.gov

Research has shown that these DESs can improve the bioavailability of APIs. nih.gov For instance, related compounds like Benzyltrimethylammonium bromide are explored for their ability to enhance the solubility and absorption characteristics of pharmaceuticals. smolecule.com The mechanism often involves the formation of micelles, where the hydrophobic portions of the salt encapsulate the drug molecule, while the hydrophilic heads interact with the aqueous environment, thereby increasing solubility. smolecule.com The potential of this compound to be formulated into various drug delivery platforms, such as nanoparticles and emulsions, for targeted and controlled release is a key area for future pharmaceutical research. nih.govresearchgate.net

Surface Modification and Nanotechnology Integration

The amphiphilic nature of this compound makes it suitable for modifying the surfaces of materials, altering properties like hydrophobicity and biocompatibility. chemimpex.com This has direct implications for materials science and nanotechnology. In a notable application, this compound has been developed as a "self-defensive" redox mediator in advanced Li-O₂ batteries. diva-portal.org In this system, the compound helps form a protective organic-inorganic composite layer on the surface of the lithium anode, which prevents degradation and improves the battery's cycling stability. diva-portal.org

Its role as a surfactant and a precursor in the preparation of ionic liquids facilitates its integration into nanotechnology. chemimpex.com Research is ongoing into hybrid systems that combine quaternary ammonium salts with recyclable supports or other nanotechnologies. pmarketresearch.com These efforts aim to create advanced materials with tailored surface properties for applications ranging from biomedical engineering to advanced electronics. chemimpex.com

Interdisciplinary Research with a Focus on Sustainability and Advanced Chemical Synthesis

There is a strong drive towards developing "Green Chemistry" processes that are more efficient, use less hazardous materials, and are more economical. This compound and its derivatives are at the forefront of this research. A combination of Benzyltriethylammonium dichloroiodate and sodium bicarbonate has been shown to be an inexpensive, mild, and environmentally friendly reagent for the iodination of anilines. researchgate.netacs.org This method can be performed in aqueous solutions using readily available reagents and allows for the near-quantitative recovery and recycling of the benzyltriethylammonium cation, making the process highly sustainable. acs.org

Furthermore, efficient synthesis methods for the parent chloride salt have been developed using a single, recyclable acetone (B3395972) solvent, which significantly reduces energy consumption and waste generation. google.com In the context of advanced energy storage, its use as a more environmentally friendly and cost-effective redox mediator in Li-O₂ batteries highlights its contribution to sustainable technology. diva-portal.org As a phase-transfer catalyst, it improves reaction efficiency, often leading to more cost-effective and sustainable manufacturing processes for pharmaceuticals and fine chemicals. cymitquimica.comchemimpex.com

Table 2: Applications in Sustainable Chemistry and Advanced Synthesis

Application AreaSpecific Use of Benzyltriethylammonium SaltKey Sustainability BenefitSource
Green ChemistryReagent for mild and selective iodination of anilines.Use of aqueous solution, inexpensive reagents, and cation recycling. researchgate.netacs.org
Advanced SynthesisPhase-transfer catalyst.Enhances reaction rates and yields, reducing energy and solvent use. cymitquimica.comchemimpex.com
Sustainable ManufacturingSynthesis of the chloride salt using a single recyclable solvent.Reduces energy consumption, waste, and production costs. google.com
Energy StorageRedox mediator in Li-O₂ batteries.More environmentally friendly and cost-effective than alternatives. diva-portal.org

Q & A

Q. How to troubleshoot low yields in this compound-mediated thiolactone synthesis?

  • Answer : Ensure anhydrous conditions to prevent iodide oxidation. Pre-activate the catalyst by stirring with the nucleophile (e.g., Na₂S) before adding the electrophile (e.g., 5-bromovaleryl chloride). Monitor sulfide intermediates via IR (C=O stretch at ~1700 cm⁻¹) and adjust stoichiometry if thioester byproducts form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.